Bienvenue dans la boutique en ligne BenchChem!

(+)-Stiripentol

Anticonvulsant Potency Chiral Pharmacology Epilepsy Research

(+)-Stiripentol (CAS 144017-65-2), the R-enantiomer, is the definitive tool compound for GABAA receptor modulation and CYP2C19 inhibition studies. Unlike the racemate, this single isomer delivers a 2.4-fold higher anticonvulsant potency, eliminating confounding enantiomeric interactions in pharmacokinetic and electrophysiology assays. Its enantioselective clearance and established role as a chiral reference standard make it indispensable for rigorous bioanalytical method development and Dravet syndrome research.

Molecular Formula C14H18O3
Molecular Weight 234.295
CAS No. 144017-65-2
Cat. No. B592742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Stiripentol
CAS144017-65-2
Synonyms(+)-Stiripentol;  [R-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol;  D 2232
Molecular FormulaC14H18O3
Molecular Weight234.295
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1
InChIKeyIBLNKMRFIPWSOY-VUDGCMKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Stiripentol (CAS 144017-65-2): Chiral Anticonvulsant Procurement and Differentiation Guide


(+)-Stiripentol (CAS 144017-65-2) is the pharmacologically more active R-enantiomer of the aromatic allylic alcohol anticonvulsant stiripentol [1]. Unlike the racemic mixture used clinically (Diacomit®), this single enantiomer exhibits distinct potency and pharmacokinetic properties that are critical for research applications [2]. As a positive allosteric modulator of GABAA receptors with a barbiturate-like mechanism [3], and a potent inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2C19) [4], (+)-stiripentol serves as a specialized tool compound for mechanistic studies and analytical method development.

Why (+)-Stiripentol Cannot Be Substituted by Racemic Stiripentol or Its (-)-Enantiomer


Substitution of (+)-stiripentol with racemic stiripentol or the (-)-enantiomer is not scientifically equivalent due to documented enantioselective pharmacology. (+)-Stiripentol is 2.4-fold more potent as an anticonvulsant than its antipode [1]. The racemate exhibits intermediate potency, but metabolic interactions between enantiomers complicate pharmacokinetic interpretation [1]. Furthermore, analytical methods for chiral separation and quantitation are enantiomer-specific, requiring pure (+)-stiripentol as a reference standard [2]. These enantioselective differences in potency, clearance, and analytical behavior preclude simple interchangeability in rigorous research settings.

(+)-Stiripentol (CAS 144017-65-2) Quantitative Differentiation Evidence Versus Comparators


(+)-Stiripentol vs. (-)-Stiripentol: 2.4-Fold Higher Anticonvulsant Potency in PTZ Seizure Model

(+)-Stiripentol demonstrates enantioselective anticonvulsant activity with a brain EC50 of 15.2 µg/mL, representing a 2.4-fold higher potency compared to (-)-stiripentol (EC50 36.1 µg/mL) [1]. The racemate exhibits intermediate potency, consistent with additive action of the two enantiomers [1].

Anticonvulsant Potency Chiral Pharmacology Epilepsy Research

(+)-Stiripentol vs. (-)-Stiripentol: 3-Fold Higher Plasma Clearance with Shorter Half-Life

(+)-Stiripentol is eliminated more rapidly than the (-)-enantiomer, with plasma clearance of 1.64 L/h/kg compared to 0.557 L/h/kg for (-)-stiripentol [1]. The half-life of (+)-stiripentol is 2.83 hours, whereas (-)-stiripentol has a half-life of 6.50 hours [1].

Pharmacokinetics Chiral Pharmacology Drug Metabolism

Stiripentol vs. Fenfluramine and Cannabidiol: Superior Seizure-Free Interval Achievement in Dravet Syndrome

In a network meta-analysis of randomized controlled trials, stiripentol (50 mg/kg/day) demonstrated statistically superior seizure-free interval achievement compared to fenfluramine (RD = 26% [CI: 8% to 44%; p < 0.01]) and all licensed dose regimens of cannabidiol [1]. Stiripentol and fenfluramine had similar efficacy in achieving ≥50% and ≥75% seizure reductions (RD 1% and 6%, respectively; p > 0.05) [1].

Dravet Syndrome Clinical Efficacy Network Meta-Analysis

Stiripentol CYP450 Inhibition vs. Ketoconazole and Omeprazole: Potent CYP2C19 but Weaker CYP3A4 Inhibition

Stiripentol inhibits CYP2C19-mediated N-demethylation of clobazam with a Ki of 0.516 ± 0.065 µM and IC50 of 3.29 µM, which is stronger than omeprazole (IC50 2.99 µM) [1]. In contrast, its inhibition of CYP3A4 (Ki = 1.59 ± 0.07 µM; IC50 = 1.58 µM) is much weaker than that of ketoconazole (IC50 = 0.023 µM) [1].

Drug-Drug Interaction CYP450 Inhibition Metabolism

Stiripentol hLDHA Inhibitory Activity: Baseline for Analog Development in Primary Hyperoxaluria

Stiripentol exhibits weak hLDHA inhibitory activity with only 10% inhibition at 500 µM [1]. Newly synthesized STP-related compounds show substantially greater activity, with inhibition percentages ranging from 46% to 72% at the same concentration [1].

hLDHA Inhibition Primary Hyperoxaluria Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (+)-Stiripentol (CAS 144017-65-2)


Chiral Anticonvulsant Mechanism Studies Requiring Enantiopure Reference

For electrophysiology studies investigating GABAA receptor modulation, (+)-stiripentol provides the maximal anticonvulsant effect per unit concentration. Its 2.4-fold higher brain EC50 compared to the (-)-enantiomer [1] enables more definitive dose-response characterization without confounding enantiomeric interactions present in the racemate.

LC-MS/MS Chiral Method Development and Validation for Clinical Bioanalysis

(+)-Stiripentol serves as the essential reference standard for developing and validating sensitive chiral separation methods in human plasma. The enantioselective pharmacokinetics (clearance 1.64 L/h/kg; half-life 2.83 h) [1] underscore the need for enantiomer-specific quantitation in therapeutic drug monitoring and bioequivalence studies [2].

Dravet Syndrome Preclinical Modeling with Definitive Comparator Compound

In preclinical models of Dravet syndrome, stiripentol is the benchmark against which new anticonvulsants are measured. Its documented clinical superiority in achieving seizure freedom (RD 26% vs. fenfluramine; superior to cannabidiol) [3] establishes it as the comparator of choice for evaluating novel therapeutic candidates.

CYP2C19 Inhibition Reference for Drug-Drug Interaction Screening

As a relatively selective CYP2C19 inhibitor (Ki = 0.516 µM; IC50 = 3.29 µM) with weaker CYP3A4 activity [4], (+)-stiripentol is an ideal reference compound for in vitro panels assessing new chemical entities for CYP2C19-mediated drug interaction liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Stiripentol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.